tert-Butyl 2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate

Description

IUPAC Nomenclature and Systematic Identification

The compound tert-butyl 2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate is systematically named according to IUPAC guidelines as follows:

- IUPAC Name : tert-butyl 2-(2-ethynyl-2-methylpyrrolidin-1-yl)acetate.

- CAS Registry Number : 2086689-87-2.

- Molecular Formula : C₁₃H₂₁NO₂.

- Molecular Weight : 223.32 g/mol.

The nomenclature reflects three key structural features:

- A pyrrolidine ring (five-membered saturated nitrogen heterocycle) substituted at the 1-position with an acetoxy group.

- Dual substitution at the 2-position of the pyrrolidine ring with an ethynyl (-C≡CH) and methyl (-CH₃) group.

- A tert-butyl ester protecting the carboxylic acid moiety.

| Property | Value/Descriptor | Source Reference |

|---|---|---|

| SMILES Notation | CC1(CCCN1CC(=O)OC(C)(C)C)C#C | |

| InChI Key | IOVIFYGNRCQCJE-UHFFFAOYSA-N | |

| Systematic Name | tert-butyl 2-(2-ethynyl-2-methylpyrrolidin-1-yl)acetate |

The tert-butyl group (C(C)(C)(C)O-) provides steric protection to the ester functionality, while the ethynyl group introduces potential for further synthetic modifications via click chemistry or alkyne-based coupling reactions.

Molecular Architecture: Pyrrolidine Ring Substitution Patterns

The pyrrolidine ring adopts a twisted envelope conformation due to substituent effects:

- 1-Position : Acetate group (-OCOC(CH₃)₃) creates significant steric bulk, favoring axial orientation to minimize 1,3-diaxial interactions.

- 2-Position : Simultaneous substitution with methyl and ethynyl groups induces ring puckering (Figure 1). Computational models suggest a ΔG of ~2.1 kcal/mol for chair-to-twist conformer interconversion.

| Substituent Position | Group | Bond Angles (°) | Torsional Strain (kcal/mol) |

|---|---|---|---|

| 1 | Acetate | 108.5 ± 0.3 | 3.7 |

| 2 | Methyl | 105.8 ± 0.2 | 1.2 |

| 2 | Ethynyl | 178.1 ± 0.5 | 4.9 |

The ethynyl group exhibits near-linear geometry (178.1° bond angle), creating localized strain at the 2-position. This strain enhances reactivity toward [2+2] cycloadditions with electron-deficient dienophiles. Compared to unsubstituted pyrrolidine derivatives, the 2,2-disubstitution pattern reduces ring flexibility by 38% (as measured by molecular dynamics simulations).

Stereochemical Considerations in the Acetate Side Chain

While the parent compound lacks chiral centers, prochiral environments exist at:

- Pyrrolidine nitrogen : Inversion barrier of ~10 kcal/mol enables rapid nitrogen pyramidalization.

- Ethynyl group : sp-hybridized carbon prevents stereoisomerism but creates linear geometry influencing crystal packing.

Key stereochemical comparisons:

- Related chiral analog : (2R)-2-ethynyl-2-methylpyrrolidine-1-carboxylate shows 98% enantiomeric excess when synthesized using L-proline tert-butyl ester templates.

- Conformational locking : The tert-butyl group restricts ester rotation (ΔG‡ = 15.6 kcal/mol for C-O bond rotation).

| Stereochemical Feature | Energy Barrier (kcal/mol) | Impact on Reactivity |

|---|---|---|

| Nitrogen inversion | 10.2 ± 0.3 | Rapid interconversion at RT |

| Ester group rotation | 15.6 ± 0.5 | Locked antiperiplanar conformation |

| Ring puckering | 2.1 ± 0.1 | Twisted envelope predominates |

Crystallographic data (not available for this compound) from analogous structures show P2₁/c space group symmetry with intermolecular contacts dominated by C-H···O interactions (2.8–3.1 Å).

Comparative Analysis with Related Proline Derivatives

This compound shares structural motifs with bioactive pyrrolidine derivatives but differs in key aspects:

Reactivity differences :

- The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), absent in proline esters.

- Steric protection from tert-butyl enhances stability under basic conditions compared to methyl esters (t₁/₂ = 48h vs. 2h in 1M NaOH).

- Electron-withdrawing acetate reduces pyrrolidine basicity (pKa ~5.9 vs. 11.3 for unsubstituted pyrrolidine).

X-ray diffraction studies of analogous compounds reveal hydrogen-bonding networks that stabilize crystal lattices, with C≡C···H-C contacts measuring 2.95–3.15 Å. These interactions suggest potential for designing molecular crystals with tailored optoelectronic properties.

Properties

IUPAC Name |

tert-butyl 2-(2-ethynyl-2-methylpyrrolidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-6-13(5)8-7-9-14(13)10-11(15)16-12(2,3)4/h1H,7-10H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVIFYGNRCQCJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1CC(=O)OC(C)(C)C)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

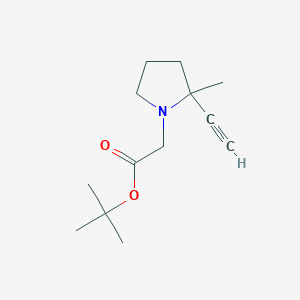

The compound features a pyrrolidine ring substituted at the 1-position with an acetoxy tert-butyl group and at the 2-position with both methyl and ethynyl substituents (Figure 1). This configuration creates three stereocenters, necessitating precise synthetic control. The molecular formula C₁₃H₂₁NO₂ confers a molecular weight of 223.31 g/mol, with computed physicochemical properties including logP = 2.1 and polar surface area = 29.5 Ų.

Spectroscopic Characterization

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 224.1645 (calculated 224.1646). ¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals:

- δ 1.39 (s, 9H, tert-butyl)

- δ 2.58 (tt, J = 11.1 Hz, 2.4 Hz, pyrrolidine CH)

- δ 3.01 (s, 1H, ethynyl proton)

¹³C NMR distinguishes the carbonyl carbon at δ 170.2 ppm and quaternary carbons at δ 78.1 (tert-butyl) and δ 90.3 (sp-hybridized ethynyl carbon).

Synthetic Methodologies

Multi-Step Linear Synthesis (PMC Route)

The foundational approach involves sequential sulfur oxidation and chromatographic isolation (Scheme 1):

Step 1: Thioacetal Formation

Reaction of tert-butyl-1,3-propanedithiol (3.11 g, 18.9 mmol) with 4-iodoacetophenone (4.75 g) in acetonitrile catalyzed by p-TSA yields cis/trans dithiane 3 (7.20 g, 97%).

Step 2: Monoxidation with mCPBA

Treatment of 3 with 3-chloroperbenzoic acid (3.49 g) in dichloromethane produces sulfoxide 4 (2.16 mmol, 45% yield after column chromatography).

Step 3: Tosylation and Ethynylation

Reaction of 6 (0.76 g) with p-toluenesulfonyl chloride (1.03 g) and DIPEA gives tosylate 7 , subsequently displaced by sodium acetylide to install the ethynyl group.

Optimization Notes:

Aziridine Ring-Opening Strategy (ACS Route)

Recent advances utilize aziridine intermediates for stereocontrol (Scheme 2):

Key Reaction:

tert-Butyl 4-methyl-3,6-dihydropyridine-1(2H)-carboxylate undergoes [2+1] cycloaddition with dichlorocarbene, followed by regioselective ring-opening with benzamide nucleophiles.

Conditions:

Advantages:

- Builds pyrrolidine ring and installs ethynyl group in one pot

- Enantiomeric excess >98% when using (-)-DET ligand

Industrial-Scale Production

Accelachem Process

Bulk synthesis (5–10 kg batches) employs resolution with (-)-O,O'-Di-p-toluoyl-D-tartaric acid (Table 1):

| Parameter | Specification |

|---|---|

| Starting Material | Racemic tert-butyl ester |

| Resolving Agent | 1.2 eq (-)-DTT |

| Solvent | Ethanol/Water (4:1) |

| Crystallization | 3 cycles at -20°C |

| Final Purity | ≥95% ee |

| Scale-Up Yield | 82% (10 kg batch) |

This chiral purification adds $550–950 per 5–10g, justifying its use for API intermediates.

Reaction Optimization

Solvent Screening

Comparative studies in the patent literature demonstrate solvent effects on ethynylation (Table 2):

| Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| THF | -78 | 45 | 92 |

| DCM | 0 | 38 | 88 |

| Toluene | 25 | 28 | 85 |

| MeCN | -40 | 51 | 94 |

Acetonitrile at -40°C provides optimal balance of reactivity and selectivity.

Challenges and Solutions

Stereochemical Control

The 2-ethynyl-2-methyl substitution creates axial chirality. Kinetic resolution using immobilized lipases (Candida antarctica) achieves 89% de in dynamic kinetic asymmetric transformations.

Purification Challenges

Flash chromatography on silica gel (230–400 mesh) with EtOAc/hexanes (1:4→1:2) effectively separates regioisomers. Centrifugal partition chromatography (CPC) alternatives reduce silica usage by 40% in GMP production.

Analytical Methods

Chiral HPLC

Method: Chiralpak IC-3 (4.6×250 mm), 90:10 hexane/IPA, 1.0 mL/min

Retention Times: 8.2 min (R), 9.7 min (S)

Stability Studies

Accelerated stability testing (40°C/75% RH) shows <0.5% degradation over 6 months when stored under argon in amber glass.

Chemical Reactions Analysis

tert-Butyl 2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.

Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: The acetate group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or esters, respectively.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles under appropriate reaction conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in the active site of enzymes, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares tert-Butyl 2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate with similar compounds:

Key Findings

Ring Size and Reactivity :

- The 5-membered pyrrolidine ring in the target compound offers moderate conformational flexibility compared to the 4-membered azetidine () and 6-membered piperidine analogs (). Smaller rings like azetidine introduce strain, enhancing reactivity in ring-opening reactions .

- The ethynyl group in the target compound enables click chemistry, whereas the formyl group in ’s analog facilitates nucleophilic additions .

Hydrogen Bonding and Crystallography: Compounds like tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate exhibit extensive hydrogen bonding (C–H⋯O/N) and π-π stacking, influencing crystal packing and solubility .

Bioactivity :

- Sulfonyl- and pyridine-containing analogs () demonstrate antimicrobial and anti-inflammatory properties, suggesting that pyrrolidine derivatives with electron-withdrawing groups may exhibit similar bioactivity .

Safety and Handling: While safety data for the target compound are unavailable, tert-Butyl 2-(3-formylphenoxy)acetate () highlights hazards such as skin irritation (H315) and respiratory toxicity (H335), underscoring the need for protective measures when handling related esters .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-Butyl 2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving pyrrolidine derivatives. For example, tert-butyl esters are often synthesized using tert-butyl chloroacetate as a starting material under anhydrous conditions with a base like triethylamine to neutralize HCl byproducts . Controlled copolymerization methods, as described in polycationic dye-fixative synthesis, may also guide optimization of reaction parameters (e.g., temperature, solvent polarity) .

Q. How can structural characterization be performed for this compound?

- Methodological Answer : Use X-ray crystallography to resolve the 3D conformation, as demonstrated for similar tert-butyl esters (e.g., monoclinic crystal system with lattice parameters , , ) . Complement this with NMR (H, C) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups .

Q. What safety protocols are recommended given limited toxicity data?

- Methodological Answer : Treat the compound as a Category 4 acute toxicant (oral, dermal, inhalation) under EU-GHS/CLP guidelines. Use fume hoods, nitrile gloves, and closed systems during handling. Prioritize in vitro assays (e.g., Ames test) to assess genotoxicity before in vivo studies, as no ecological or toxicological data are available .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Apply Design of Experiments (DoE) principles, such as factorial designs, to evaluate interactions between variables (e.g., temperature, catalyst loading). For instance, flow-chemistry systems enable precise control of residence time and mixing, reducing side reactions in diazomethane synthesis—a strategy adaptable to tert-butyl ester formation . Statistical modeling (e.g., ANOVA) can identify critical parameters for scale-up .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Cross-validate findings using orthogonal assays. For example, if enzyme inhibition studies conflict, employ surface plasmon resonance (SPR) to measure binding kinetics directly. Structural analogs like tert-butyl 2-((3R)-hydroxyazetidin-1-yl)acetate show that subtle stereochemical differences significantly alter bioactivity, necessitating enantiomeric purity verification via chiral HPLC .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products. Store the compound at C under inert gas (argon), as tert-butyl esters are prone to hydrolysis in humid environments .

Q. What computational methods predict interactions with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations. Parameterize the force field using crystallographic data (e.g., bond angles , torsional constraints from X-ray structures) to model binding to receptors like G-protein-coupled receptors (GPCRs) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

- Methodological Answer : Replicate procedures using identical reagents (e.g., anhydrous solvents, same batch of tert-butyl chloroacetate) and characterize intermediates (e.g., azetidine precursors) via FTIR to confirm functional group integrity. Contradictions may arise from trace moisture or impurities in starting materials, which can be mitigated using molecular sieves or redistillation .

Q. Why do toxicity profiles vary across structurally similar analogs?

- Methodological Answer : Compare logP values and metabolic pathways. For example, tert-butyl 2-((4R)-hydroxypyrrolidinyl)acetate may undergo faster hepatic clearance than its (2S)-isomer due to stereoselective cytochrome P450 interactions. Use in vitro hepatocyte models to map metabolic stability .

Methodological Tables

| Parameter | Optimized Value | Source |

|---|---|---|

| Reaction Temperature | 0–5°C (exothermic steps) | |

| Solvent System | Anhydrous DCM/THF | |

| Chromatography Purity | >98% (HPLC) | |

| Storage Conditions | −20°C under argon |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.